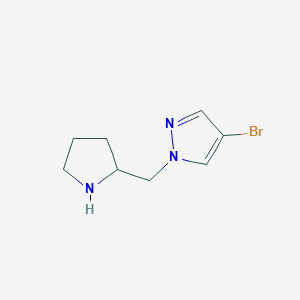
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Vue d'ensemble
Description
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, also known as 4-bromo-1-PMP, is an organic compound belonging to the family of pyrazoles. It is a heterocyclic compound consisting of a five-membered ring system with a nitrogen atom, two carbon atoms, and two bromine atoms. Its molecular formula is C5H7BrN2 and it has a molecular weight of 181.03 g/mol. 4-bromo-1-PMP is a colorless solid with a melting point of 139-141°C. It has a variety of uses in scientific research, including synthesis, biochemical and physiological effects, and mechanism of action.
Mécanisme D'action
The mechanism of action of 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP is not yet fully understood. However, it is believed to work by binding to a specific receptor in the body and activating a signal transduction pathway. This pathway can then lead to a variety of physiological effects, such as increased cell proliferation, increased cell survival, and increased cell migration.
Biochemical and Physiological Effects
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has been shown to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to increase the proliferation of human umbilical vein endothelial cells (HUVECs) and to increase the migration of HUVECs. It has also been shown to increase the production of nitric oxide, a signaling molecule involved in a variety of physiological processes. Additionally, 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of compounds on biological systems. However, there are some limitations to using 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP in laboratory experiments. For example, its mechanism of action is not yet fully understood, making it difficult to predict the effects of the compound on biological systems. Additionally, the effects of 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP can vary depending on the concentration of the compound and the type of biological system being studied.
Orientations Futures
The potential future directions for research on 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP are numerous. Further research is needed to
Applications De Recherche Scientifique
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP has a variety of applications in scientific research. It is used in the synthesis of other compounds, such as 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxylic acid and 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxamide. It is also used in the synthesis of biologically active compounds, such as 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxylic acid ethyl ester and 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxamide methyl ester. Additionally, 4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazoleP is used in the synthesis of pharmaceuticals, such as 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxamide hydrochloride and 4-bromo-1-pyrrolidin-2-ylmethyl-1H-pyrazole-3-carboxamide sulfate.
Propriétés
IUPAC Name |
4-bromo-1-(pyrrolidin-2-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3/c9-7-4-11-12(5-7)6-8-2-1-3-10-8/h4-5,8,10H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGNYWPLHBOTBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-chloro-N-[(2-methoxyphenyl)methyl]pyrazin-2-amine](/img/structure/B1464490.png)
![[1-(3-methylbutyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1464492.png)
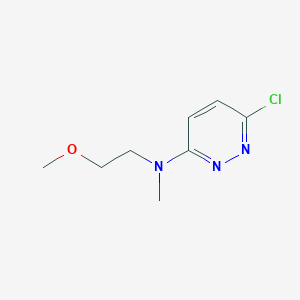
![2-[3-(aminomethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1464495.png)
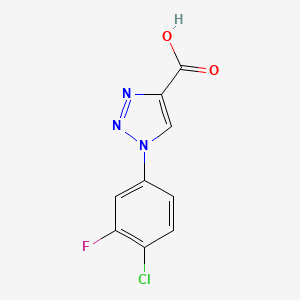

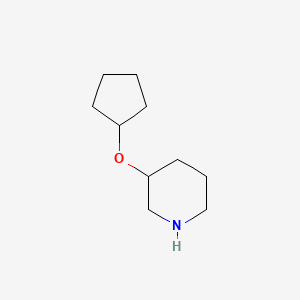
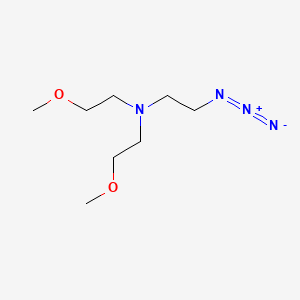
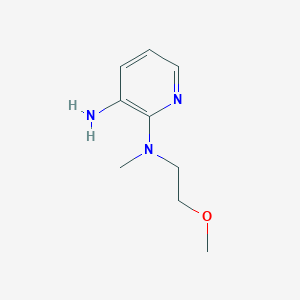
![2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide](/img/structure/B1464506.png)
![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464507.png)
![2-Chloro-3-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B1464509.png)
![3-chloro-N-[3-(diethylamino)propyl]pyrazin-2-amine](/img/structure/B1464510.png)
![3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine](/img/structure/B1464511.png)